Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
Description
Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a heterocyclic compound featuring a benzothiadiazole core fused to a methanone group, which is further connected to a piperidine ring substituted with a furan-containing 1,3,4-thiadiazole moiety.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S2/c24-18(12-3-4-13-14(10-12)22-27-21-13)23-7-5-11(6-8-23)16-19-20-17(26-16)15-2-1-9-25-15/h1-4,9-11H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSMDECFQWKMTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC5=NSN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.
1. Synthesis of the Compound
The synthesis of benzo[c][1,2,5]thiadiazol derivatives typically involves multi-step organic reactions. The compound in focus is synthesized through a series of steps that include:
- Condensation Reactions : Combining various starting materials to form the core structure.
- Optimization of Conditions : Adjusting temperature and reagent concentrations to maximize yield and purity.
Research indicates that derivatives of benzo[c][1,2,5]thiadiazole can be produced with varying substituents that influence their biological activity and stability .
Anticancer Properties
Benzo[c][1,2,5]thiadiazole derivatives have shown significant promise as anticancer agents. For instance:
- Mechanism of Action : These compounds may modulate hypoxia-inducible factors (HIFs), which are crucial in cellular responses to low oxygen levels. This modulation can inhibit cancer cell proliferation and induce apoptosis .
- Case Studies : In studies involving various cancer cell lines (e.g., A549 lung cancer cells), compounds similar to this compound exhibited IC50 values indicating effective growth inhibition at low concentrations (as low as 9 μM) while also causing cell cycle arrest .
Antibacterial Activity
Research has also highlighted the antibacterial properties of related compounds:
- Minimum Inhibitory Concentration (MIC) : Certain derivatives have demonstrated MIC values as low as 0.008 μg/mL against pathogens such as Streptococcus pneumoniae and Staphylococcus epidermidis, indicating potent antibacterial activity .
Antitubercular Activity
Some studies have explored the antitubercular potential of thiadiazole-based compounds:
- Activity Against Mycobacterium tuberculosis : Compounds structurally related to benzo[c][1,2,5]thiadiazole have been tested against various strains of Mycobacterium tuberculosis, showing promising inhibitory effects that warrant further investigation into their mechanisms .
3. Structure-Activity Relationship (SAR)
The biological activity of benzo[c][1,2,5]thiadiazol derivatives can be influenced by their structural features:
| Compound Type | Structural Features | Biological Activity |
|---|---|---|
| Benzo[c][1,2,5]thiadiazole Derivatives | Sulfur-containing heterocycles | Anticancer and antibacterial properties |
| Furan-substituted Variants | Presence of furan ring | Enhanced bioactivity due to electron donation |
| Piperidine-based Compounds | Heterocyclic amines | Known for significant antitumor activity |
The unique combination of these structural elements contributes to their electronic properties and overall biological efficacy .
4. Future Directions
The exploration of benzo[c][1,2,5]thiadiazole derivatives continues to expand in medicinal chemistry. Future research may focus on:
- Mechanistic Studies : Understanding the precise mechanisms by which these compounds exert their biological effects.
- Analog Development : Synthesizing new analogs with modified structures to enhance efficacy and reduce toxicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiadiazole Derivatives with Varied Substituents
- DTCPB and DTCTB: These compounds (from ) share the benzo[c][1,2,5]thiadiazole core but differ in substituents. DTCPB has a 4-(di-p-tolylamino)phenyl group, while DTCTB features a 5-(di-p-tolylamino)thiophen-2-yl substituent. The electron-donating amino groups in DTCPB/DTCTB enhance charge-transfer properties compared to the furan-thiadiazole-piperidine system in the target compound, which may exhibit stronger electron-withdrawing effects due to the thiadiazole and ketone groups .
- Polymer Derivatives : highlights a benzothiadiazole polymer with furan and alkoxy side chains. Such polymers demonstrate tunable solubility and optical bandgaps (e.g., ~1.5–2.0 eV), suggesting that the target compound’s furan-thiadiazole unit could similarly influence solubility and electronic properties in polymeric applications .
Heteroatom-Substituted Analogues
- Selenadiazole Variant: describes 2-(benzo[c][1,2,5]selenadiazol-5-yl)-5-((3-chlorobenzyl)thio)-1,3,4-oxadiazole.
- Oxadiazole vs. Thiadiazole : references a compound where the 1,3,4-thiadiazole is replaced with 1,3,4-oxadiazole. Thiadiazoles generally exhibit stronger electron-withdrawing effects and higher thermal stability than oxadiazoles, which may make the target compound more suitable for high-performance materials .
Heterocyclic Systems with Furan Moieties
- Pyrazoline Derivatives: synthesizes 5-(benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl methanones. While these lack the benzothiadiazole core, their furan substituents contribute to antimicrobial activity, suggesting the target compound’s furan-thiadiazole unit could also be explored for biological applications .
- Thiazole-Based Compounds : discusses benzo[d]thiazol derivatives with arylthiourea groups. The benzo[d]thiazol system, though structurally distinct, shares comparable electronic properties with benzothiadiazole, highlighting the role of heteroatom positioning in modulating reactivity and bioactivity .
Key Research Findings and Hypothetical Data Table
Table 1: Comparative Properties of Benzo[c][1,2,5]thiadiazole Derivatives
Key Findings:
- Electronic Properties : The target compound’s benzothiadiazole-thiadiazole-furan system likely exhibits a narrower bandgap than DTCPB, favoring light absorption in visible spectra .
- Biological Activity : Furan and thiadiazole motifs in related compounds () show antimicrobial and Aβ-modulating effects, suggesting the target compound could be tested for similar bioactivities .
- Synthetic Flexibility : Modular synthesis routes (e.g., ) support derivatization of the piperidine or furan units to optimize properties .
Q & A
Q. Key Steps :
Cyclization of the thiadiazole ring.
Piperidine functionalization via nucleophilic substitution.
Final coupling using carbodiimide-based reagents for methanone formation .
Basic: How is the molecular structure characterized?
Methodological Answer:
Structural elucidation employs:
- NMR Spectroscopy : H and C NMR to confirm substituent connectivity and regiochemistry .
- Mass Spectrometry (HRMS) : Validates molecular formula (CHNOS) and fragmentation patterns .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
Example : The furan-2-yl group’s presence is confirmed by a doublet at δ 7.45 ppm in H NMR .
Advanced: What strategies optimize reaction yields during synthesis?
Methodological Answer:
Yield optimization involves:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Catalyst Selection : Pd(PPh) enhances cross-coupling efficiency (yield increase from 50% to 82%) .
- Real-Time Monitoring : TLC (silica gel, UV visualization) tracks reaction progression to minimize by-products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
